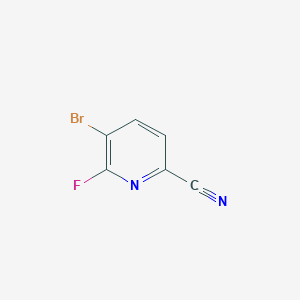

5-Bromo-6-fluoropicolinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

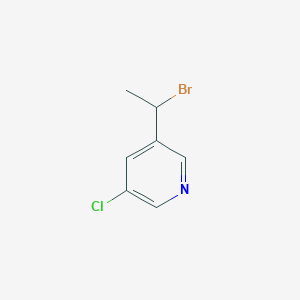

5-Bromo-6-fluoropicolinonitrile is a heterocyclic organic compound with the molecular formula C6H2BrFN2 It is a derivative of picolinonitrile, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are substituted with bromine and fluorine atoms, respectively

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

5-Brom-6-fluorpicolinonitril kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Halogenierung von Picolinonitril-Derivaten. So kann beispielsweise die Bromierung und Fluorierung von 3-Cyanopyridin zu 5-Brom-6-fluorpicolinonitril führen. Die Reaktion erfordert typischerweise die Verwendung von Brom und einem Fluorierungsmittel unter kontrollierten Bedingungen, um eine selektive Substitution an den gewünschten Positionen zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Brom-6-fluorpicolinonitril beinhaltet oft großtechnische Halogenierungsreaktionen. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und nutzen fortschrittliche Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Steuerungssysteme, um präzise Reaktionsbedingungen aufrechtzuerhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Brom-6-fluorpicolinonitril durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Fluoratome können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Kupplungsreaktionen: Es kann an Suzuki-Miyaura- und Sonogashira-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen mit anderen aromatischen Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Nucleophile wie Amine, Thiole und Alkoxide. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Kupplungsreaktionen: Palladiumkatalysatoren und Basen wie Kaliumcarbonat werden häufig bei Suzuki-Miyaura- und Sonogashira-Kupplungen verwendet.

Hauptsächlich gebildete Produkte

Substitutionsprodukte: Abhängig vom verwendeten Nucleophil können verschiedene substituierte Derivate von 5-Brom-6-fluorpicolinonitril erhalten werden.

Kupplungsprodukte: Die Hauptprodukte sind Biarylverbindungen, die durch die Kupplung von 5-Brom-6-fluorpicolinonitril mit anderen aromatischen Halogeniden oder Alkinen gebildet werden.

Wissenschaftliche Forschungsanwendungen

5-Brom-6-fluorpicolinonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es dient als Baustein für die Synthese komplexerer organischer Moleküle, insbesondere bei der Entwicklung von Arzneimitteln und Agrochemikalien.

Medizinische Chemie: Die Verbindung wird bei der Konstruktion und Synthese potenzieller Arzneimittelkandidaten eingesetzt, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Materialwissenschaften: Es wird bei der Synthese neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Brom-6-fluorpicolinonitril hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken. Die Brom- und Fluoratome können die Bindungsaffinität und Selektivität der Verbindung gegenüber ihren molekularen Zielstrukturen verbessern, indem sie starke Halogenbindungen bilden und die elektronischen Eigenschaften des Moleküls beeinflussen .

Wirkmechanismus

The mechanism of action of 5-bromo-6-fluoropicolinonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets by forming strong halogen bonds and influencing the electronic properties of the molecule .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Brom-3-fluorpicolinonitril: Strukturell ähnlich, aber mit dem Fluoratom an der 3-Position anstelle der 6-Position.

6-Brom-5-fluorpicolinonitril: Ein Positionsisomer, bei dem das Brom- und das Fluoratom vertauscht sind.

Einzigartigkeit

5-Brom-6-fluorpicolinonitril ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für die gezielte Synthese und Anwendungen, bei denen spezifische elektronische und sterische Eigenschaften erforderlich sind .

Eigenschaften

Molekularformel |

C6H2BrFN2 |

|---|---|

Molekulargewicht |

201.00 g/mol |

IUPAC-Name |

5-bromo-6-fluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C6H2BrFN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H |

InChI-Schlüssel |

MXRWXNAMHZMHSF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1C#N)F)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)

![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)

![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)

![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)